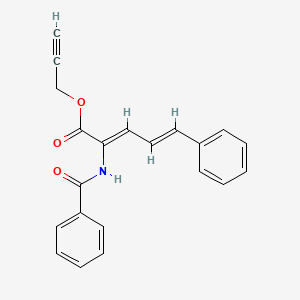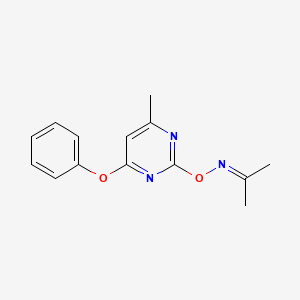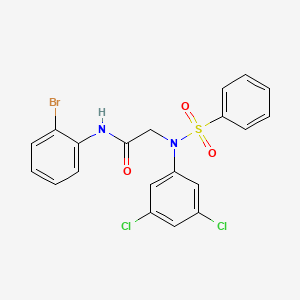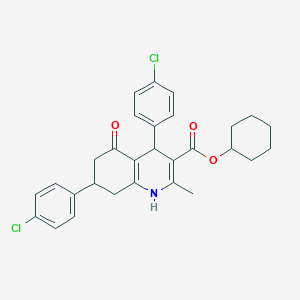![molecular formula C18H16N8S2 B4986844 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole), also known as BTT, is a tetrazole-based ligand that has gained significant interest in the field of coordination chemistry. BTT has been extensively studied due to its unique structural and electronic properties, which make it an ideal candidate for various applications in scientific research.
Mécanisme D'action
The mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in coordination chemistry involves the formation of stable coordination complexes with metal ions. The tetrazole ring in 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) acts as a strong electron donor, while the thioether groups provide stability to the complex.
Biochemical and Physiological Effects:
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) and its metal complexes exhibit moderate cytotoxicity towards cancer cells, which makes them promising candidates for anticancer drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in lab experiments include its high purity, stability, and versatility in forming coordination complexes with a variety of metal ions. However, the limitations include the potential toxicity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) and its metal complexes, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in scientific research. One potential application is in the development of new catalysts for organic synthesis. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based metal complexes have shown promise in catalyzing various reactions such as cross-coupling and hydrogenation. Another future direction is in the development of new sensors for detecting metal ions in aqueous solutions. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based sensors have shown high selectivity and sensitivity towards various metal ions, making them ideal candidates for environmental monitoring and biomedical applications. Finally, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based metal complexes have shown potential as anticancer agents, and further studies are needed to optimize their cytotoxicity and selectivity towards cancer cells.
Méthodes De Synthèse
The synthesis of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) involves the reaction of 2-butenyl-1,4-dithiol with sodium azide, followed by the addition of phenyl isocyanate. The reaction is carried out under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) has been widely used in scientific research due to its ability to form stable coordination complexes with a variety of metal ions. These complexes have been studied for their potential applications in various fields such as catalysis, molecular recognition, and sensing.
Propriétés
IUPAC Name |
1-phenyl-5-[(E)-4-(1-phenyltetrazol-5-yl)sulfanylbut-2-enyl]sulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8S2/c1-3-9-15(10-4-1)25-17(19-21-23-25)27-13-7-8-14-28-18-20-22-24-26(18)16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQCUPRYWDJYSQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC=CCSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC/C=C/CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6252533 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)

methanone](/img/structure/B4986807.png)
![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)



![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)